molecular formula C10H23NO B13870328 5-[(3-Methylbutyl)amino]pentan-1-ol CAS No. 6947-13-3

5-[(3-Methylbutyl)amino]pentan-1-ol

Cat. No.: B13870328
CAS No.: 6947-13-3
M. Wt: 173.30 g/mol
InChI Key: BCQKGOCRUWFRFE-UHFFFAOYSA-N
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Description

5-[(3-Methylbutyl)amino]pentan-1-ol is an organic compound with the molecular formula C10H23NO. It contains a secondary amine group and a primary alcohol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylbutyl)amino]pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 5-pentanone with 3-methylbutylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) and is carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve continuous processes to ensure high yields and efficiency. Catalysts such as nickel-hydrotalcite can be used to facilitate the reaction, and the process is optimized to achieve product yields of up to 85% .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylbutyl)amino]pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[(3-Methylbutyl)amino]pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Methylbutyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-pentanol: Contains a primary amino group and a primary alcohol group.

    3-Methylbutylamine: Contains a secondary amine group similar to 5-[(3-Methylbutyl)amino]pentan-1-ol.

    1-Pentanol: Contains a primary alcohol group but lacks the amine functionality.

Uniqueness

This compound is unique due to the presence of both a secondary amine and a primary alcohol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

6947-13-3

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

5-(3-methylbutylamino)pentan-1-ol

InChI

InChI=1S/C10H23NO/c1-10(2)6-8-11-7-4-3-5-9-12/h10-12H,3-9H2,1-2H3

InChI Key

BCQKGOCRUWFRFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCCCCCO

Origin of Product

United States

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